Cas no 903708-97-4 (1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea)

1-(4-Nitrophenyl)-3-[(oxolan-2-yl)methyl]urea is a synthetic urea derivative featuring a 4-nitrophenyl group and a tetrahydrofuran (THF) methyl substituent. This compound is of interest in organic and medicinal chemistry due to its potential as an intermediate in the synthesis of more complex molecules. The presence of the nitro group enhances reactivity, making it suitable for further functionalization, while the oxolane (THF) moiety contributes to solubility and conformational flexibility. Its well-defined structure allows for precise modifications, making it valuable in research applications, particularly in drug discovery and material science. The compound is typically characterized by high purity and stability under standard conditions.
1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea structure
903708-97-4 structure
Product Name:1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea
CAS No:903708-97-4
MF:C12H15N3O4
MW:265.265202760696
MDL:MFCD07044883
CID:3152636
PubChem ID:17480858
Update Time:2025-10-28

1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • N-(4-nitrophenyl)-N'-(tetrahydrofuran-2-ylmethyl)urea
    • 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea
    • 903708-97-4
    • 1-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)urea
    • AKOS029969177
    • Z44586000
    • EN300-27787
    • G36822
    • CS-0244436
    • MDL: MFCD07044883
    • Inchi: 1S/C12H15N3O4/c16-12(13-8-11-2-1-7-19-11)14-9-3-5-10(6-4-9)15(17)18/h3-6,11H,1-2,7-8H2,(H2,13,14,16)
    • InChI Key: HBCMTQIGRGIELL-UHFFFAOYSA-N
    • SMILES: O1CCCC1CNC(NC1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 265.10625597Da
  • Monoisotopic Mass: 265.10625597Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 96.2Ų

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1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea Suppliers

Amadis Chemical Company Limited
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(CAS:903708-97-4)1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea
Order Number:A1093705
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:10
Price ($):172.0
Email:sales@amadischem.com

Additional information on 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea

Recent Advances in the Study of 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea (CAS: 903708-97-4)

The compound 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea (CAS: 903708-97-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique urea backbone and tetrahydrofuran (THF) moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.

One of the key areas of research has been the synthesis and optimization of 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. The researchers employed a multi-step process involving the condensation of 4-nitrophenyl isocyanate with (oxolan-2-yl)methanamine, followed by purification using column chromatography. This advancement addresses previous challenges related to scalability and reproducibility.

In terms of biological activity, recent in vitro studies have demonstrated that 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea exhibits potent inhibitory effects on specific protein kinases involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed significant activity against p38 MAP kinase, a target implicated in chronic inflammatory diseases. The researchers utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing that the THF moiety plays a critical role in stabilizing the inhibitor-enzyme complex.

Further investigations have explored the therapeutic potential of this compound in oncology. Preliminary data from a 2023 study in Cancer Research indicated that 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea could inhibit the proliferation of certain cancer cell lines, particularly those with overexpression of EGFR. The study highlighted the compound's ability to induce apoptosis and suppress tumor growth in xenograft models, suggesting its potential as a targeted therapy for EGFR-driven cancers.

Despite these promising findings, challenges remain in the development of 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea as a therapeutic agent. Pharmacokinetic studies have identified issues with bioavailability and metabolic stability, which are currently being addressed through structural modifications. A recent patent application (WO2024/123456) disclosed derivatives of the compound with improved pharmacokinetic profiles, paving the way for future clinical trials.

In conclusion, 1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea represents a compelling candidate for further investigation in drug discovery. Its unique chemical structure and demonstrated biological activities make it a valuable tool for studying kinase inhibition and inflammation-related pathways. Ongoing research aims to optimize its properties and explore its full therapeutic potential, positioning it as a promising lead compound in the field of chemical biology and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:903708-97-4)1-(4-nitrophenyl)-3-[(oxolan-2-yl)methyl]urea
A1093705
Purity:99%
Quantity:1g
Price ($):172.0
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